molecular formula C12H8FNO3 B6340977 5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid CAS No. 1214359-34-8

5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6340977
CAS No.: 1214359-34-8
M. Wt: 233.19 g/mol
InChI Key: KDBMAVWJOMQALQ-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a fluorophenyl group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and isonicotinic acid.

    Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with isonicotinic acid in the presence of a base such as sodium hydroxide.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired product.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(2-Fluorophenyl)-2-oxoisonicotinic acid.

    Reduction: Formation of 5-(2-Fluorophenyl)-2-hydroxyisonicotinic alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-2-hydroxyisonicotinic acid
  • 5-(2-Bromophenyl)-2-hydroxyisonicotinic acid
  • 5-(2-Methylphenyl)-2-hydroxyisonicotinic acid

Uniqueness

5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

5-(2-fluorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-4-2-1-3-7(10)9-6-14-11(15)5-8(9)12(16)17/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBMAVWJOMQALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=O)C=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673427
Record name 5-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214359-34-8
Record name 5-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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